molecular formula C11H12N2 B8712750 4-ETHYL-8-QUINOLINAMINE

4-ETHYL-8-QUINOLINAMINE

Cat. No.: B8712750
M. Wt: 172.23 g/mol
InChI Key: AUBOSSJOQRJZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-8-quinolinamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other green chemistry techniques to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-8-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-8-quinolinamine has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-8-quinolinamine involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. In antimalarial applications, it disrupts the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group at the 4-position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-ethylquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-2-8-6-7-13-11-9(8)4-3-5-10(11)12/h3-7H,2,12H2,1H3

InChI Key

AUBOSSJOQRJZAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=NC=C1)N

Origin of Product

United States

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